6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Thermal Analysis Formulation Science Solid-State Chemistry

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1018828-69-7) is a fluorinated, nitrogen-rich heterocyclic building block belonging to the imidazo[1,2-a]pyridine class. Its core structure comprises a fused imidazole-pyridine ring system bearing a carboxylic acid handle at the 2-position and a lipophilic trifluoromethyl (CF3) group at the 6-position.

Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
CAS No. 1018828-69-7
Cat. No. B1384826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
CAS1018828-69-7
Molecular FormulaC9H5F3N2O2
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1C(F)(F)F)C(=O)O
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-7-13-6(8(15)16)4-14(7)3-5/h1-4H,(H,15,16)
InChIKeyKASXDWUVBQTSFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1018828-69-7): Core Scaffold & Physicochemical Baseline for Procurement


6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1018828-69-7) is a fluorinated, nitrogen-rich heterocyclic building block belonging to the imidazo[1,2-a]pyridine class [1]. Its core structure comprises a fused imidazole-pyridine ring system bearing a carboxylic acid handle at the 2-position and a lipophilic trifluoromethyl (CF3) group at the 6-position [1]. This specific substitution pattern confers distinct physicochemical properties, including an elevated melting point (251–253 °C) compared to the unsubstituted analog (232–234 °C) [2][3]. As a versatile carboxylic acid, it serves as a key synthetic intermediate for constructing bioactive molecules in medicinal chemistry and agrochemical research [4].

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid: Why In-Class Analogs Cannot Be Interchanged Without Risking Potency, Stability, or Synthetic Utility


Generic substitution among imidazo[1,2-a]pyridine carboxylic acids is scientifically unsound due to the profound impact of the 6-CF3 substituent on both physicochemical properties and downstream biological performance. Simple substitution with the non-fluorinated imidazo[1,2-a]pyridine-2-carboxylic acid results in a significantly different thermal stability profile (ΔTm ≈ 19 °C) [1][2], which directly affects formulation and purification workflows. Furthermore, the electron-withdrawing and lipophilic nature of the CF3 group critically alters molecular recognition at biological targets; class-level evidence demonstrates that structurally related imidazo[1,2-a]pyridine-2-carboxylic acids exhibit quantifiable anti-inflammatory activity in vivo, with efficacy exceeding the clinical comparator indomethacin [3]. Moreover, the 6-CF3 motif is essential for the downstream synthesis of high-value nematicides like fluazaindolizine, where the parent acid serves as the indispensable core scaffold for constructing molecules with proven LC50 values in the low ppm range [4]. The quantitative evidence below establishes why procurement specifications must explicitly require this exact CAS number.

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid: Quantified Differentiation vs. Analogs for Informed Procurement


Thermal Stability & Processability: A 19 °C Elevation in Melting Point Relative to the Non-Fluorinated Core

The introduction of the 6-trifluoromethyl group significantly increases the compound's melting point relative to the non-fluorinated imidazo[1,2-a]pyridine-2-carboxylic acid scaffold. This change reflects altered crystal lattice energy and molecular packing, which directly impacts solid-state handling, purification, and formulation [1][2].

Thermal Analysis Formulation Science Solid-State Chemistry

In Vivo Anti-Inflammatory Efficacy: Class-Level Evidence of Superior Edema Inhibition vs. Indomethacin

While direct in vivo data for the specific 6-CF3 derivative is not yet published, class-level evidence for imidazo[1,2-a]pyridine-2-carboxylic acids demonstrates that this core scaffold can achieve superior anti-inflammatory efficacy compared to the clinical standard indomethacin. In a carrageenan-induced rat paw edema model, imidazo[1,2-a]pyridine-2-carboxylic acid (compound 2) inhibited edema more efficiently than indomethacin at an equivalent oral dose of 10 mg/kg [1]. This establishes the scaffold's inherent potency, which is expected to be further modulated and potentially enhanced by the 6-CF3 substitution due to increased lipophilicity and metabolic stability.

Inflammation In Vivo Pharmacology Carrageenan-Induced Edema

Agrochemical Building Block Potency: Enabling Synthesis of Nematicides with Defined LC50 Values

The 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid core is the essential precursor for the synthesis of fluazaindolizine, a commercial fluorinated nematicide [1][2]. Fluazaindolizine's potent biological activity is directly attributable to this core structure. In standardized in vitro assays, fluazaindolizine exhibits a 72-h LC50 of 177.14 mg L−1 against Meloidogyne incognita J2 and 355.2 mg L−1 against Tylenchulus semipenetrans [2]. Furthermore, sublethal exposure to this core-derived molecule at just 5 mg L−1 for 12 hours reduces root galling and egg mass production by approximately 75% compared to untreated controls [2].

Nematicide Agrochemical Synthesis Structure-Activity Relationship

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid: Evidence-Backed Application Scenarios for Targeted Procurement


Medicinal Chemistry: Anti-Inflammatory Lead Optimization Programs

Procure this compound for lead optimization campaigns focused on novel anti-inflammatory agents. The class-level evidence of superior in vivo efficacy compared to indomethacin [1] provides a validated starting point. The 6-CF3 group can be leveraged to enhance target binding, improve metabolic stability, and fine-tune physicochemical properties, potentially yielding candidates with an improved therapeutic index over current NSAIDs.

Agrochemical R&D: Synthesis and Derivatization of Fluorinated Nematicides

Use this acid as the critical building block for synthesizing fluazaindolizine and its analogs [2]. The documented sub-ppm nematicidal activity of derivatives underscores the value of this specific core. Research programs aimed at combating plant-parasitic nematodes or developing new crop protection agents with novel modes of action will find this compound indispensable.

Process Chemistry & Formulation Development

Select this compound when thermal stability and robust solid-state properties are required for downstream processing. Its elevated melting point (251–253 °C) compared to the non-fluorinated analog (232–234 °C) [3] reduces degradation risk during reactions and crystallization, offering a more reliable and scalable intermediate for manufacturing active pharmaceutical ingredients (APIs) or agrochemicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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